N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound is a pyridazine-based acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a pyridazinone core substituted with a 4-chlorophenyl moiety. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically relevant structure, often associated with kinase inhibition or enzyme modulation .
Properties
Molecular Formula |
C19H15Cl2N3O3 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-27-17-8-6-14(21)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
UZZVUJPMXBOTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 4-chlorobenzaldehyde. The key steps may involve:
Condensation Reaction: Formation of an intermediate Schiff base by reacting 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring.
Acetylation: Introduction of the acetamide group to complete the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits a range of biological activities:
Anticancer Properties
Research indicates that this compound has significant anticancer effects. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines. For example:
- Study 1: The compound demonstrated cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity.
Antibacterial Activity
Preliminary investigations suggest effectiveness against common bacterial strains such as E. coli and S. aureus. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In silico studies have indicated potential as a 5-lipoxygenase (5-LOX) inhibitor, which could position it as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Cytotoxicity Evaluation
In a controlled study, researchers assessed the cytotoxic effects on normal human lung fibroblast cells (MRC-5) alongside cancer cell lines. The results indicated significant antitumor activity but also moderate cytotoxicity towards normal cells, raising concerns about potential side effects in therapeutic applications.
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to explore their biological activity further. Modifications to the methoxy and pyridazine groups enhanced potency selectively against certain cancer types while reducing toxicity towards normal cells, providing critical insights for optimizing drug design.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Pyridazinone Ring
Key analogs include compounds with variations in the substituents on the pyridazinone ring:
Functional Implications :
- Steric Considerations : The 3-methoxyphenyl analog may exhibit altered conformational flexibility due to steric hindrance in the meta position, possibly reducing binding efficiency.
Acetamide Side Chain Modifications
The acetamide-linked aromatic ring also varies across analogs:
Functional Implications :
- Lipophilicity : The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity and polarity, which may optimize blood-brain barrier penetration relative to the more polar 4-methoxyphenethyl analog .
- Hybrid Structures : Compounds like incorporate indole and pyridine moieties, suggesting broader target promiscuity but higher synthetic complexity.
Analytical Data
- LCMS/NMR : The compound in (m/z 513.1 [M+H]⁺) provides a benchmark for validating the target compound’s molecular weight (calculated ~445.3 g/mol). Chlorine isotopic patterns in HRMS would further confirm structure.
- Stability : Chlorine substituents may increase metabolic stability compared to methoxy analogs, as seen in agrochemical analogs (e.g., ’s chloroacetamide herbicides).
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its antimicrobial properties, enzyme inhibitory effects, and other relevant pharmacological activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 367.24 g/mol
This compound features a chloro-substituted phenyl ring and a pyridazine moiety, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, indicating that halogenated phenyl rings enhance biological activity. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Strong | Moderate | Moderate |
| N-(5-chloro-2-methoxyphenyl)-acetamide | Strong | Weak | Weak |
The presence of the chloro and methoxy groups in the structure is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial effectiveness .
Enzyme Inhibition
In addition to antimicrobial activity, this compound may exhibit enzyme inhibitory properties. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease, which are significant targets in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
Table 2: Enzyme Inhibition Potential
| Compound | AChE Inhibition | Urease Inhibition |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-acetamide | Moderate | Strong |
| Other related compounds | Variable | Moderate |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated various chloroacetamides, including those with similar structures to our compound, for their effectiveness against multiple bacterial strains. The results indicated that compounds with halogen substitutions significantly outperformed their non-halogenated counterparts .
- Enzyme Interaction Studies : Docking studies conducted on compounds with similar moieties revealed strong binding interactions with target enzymes, suggesting that modifications in the chemical structure could enhance their inhibitory effects .
- Pharmacological Profiling : The pharmacological behavior of compounds bearing similar functionalities has been linked to diverse therapeutic applications, including antibacterial action and potential anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
